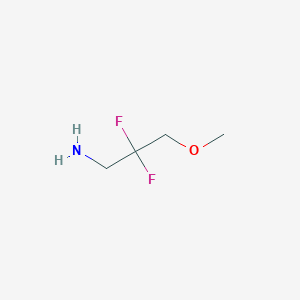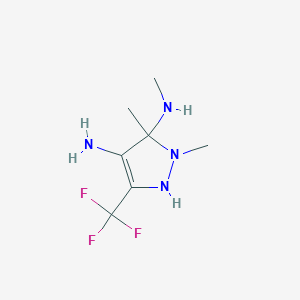
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Methyl and Trifluoromethyl Groups: The methyl and trifluoromethyl groups are introduced through alkylation and trifluoromethylation reactions, respectively. These reactions often require the use of strong bases and specific reagents such as methyl iodide and trifluoromethyl iodide.
Amination: The final step involves the introduction of amino groups at the desired positions on the pyrazole ring. This can be achieved through nucleophilic substitution reactions using amines as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine
- N1,N5,5-Trimethyl-3-(methyl)-1H-pyrazole-4,5-diamine
- N1,N5,5-Trimethyl-3-(chloromethyl)-1H-pyrazole-4,5-diamine
Uniqueness
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine is unique due to the presence of both methyl and trifluoromethyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H13F3N4 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
3-N,2,3-trimethyl-5-(trifluoromethyl)-1H-pyrazole-3,4-diamine |
InChI |
InChI=1S/C7H13F3N4/c1-6(12-2)4(11)5(7(8,9)10)13-14(6)3/h12-13H,11H2,1-3H3 |
InChI-Schlüssel |
NINIVLRXYFARNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(NN1C)C(F)(F)F)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


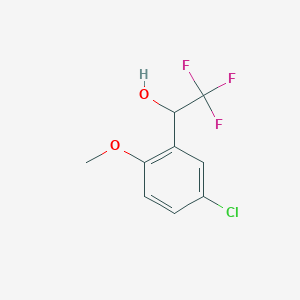
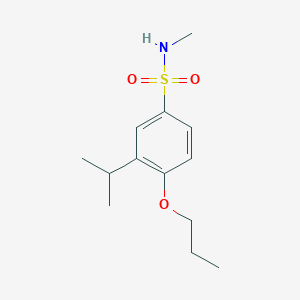
![4-[(1-Methyl-1H-pyrazol-4-YL)amino]benzonitrile](/img/structure/B13224239.png)
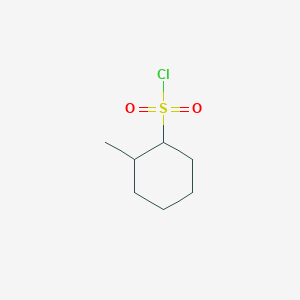
![{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13224245.png)
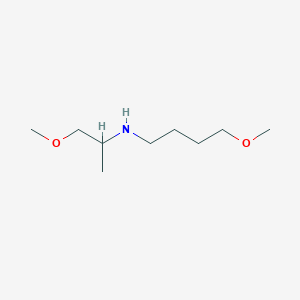
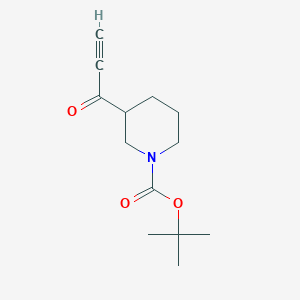
![8-(1-Propyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13224262.png)
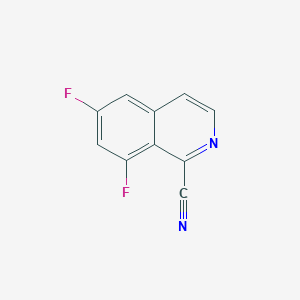

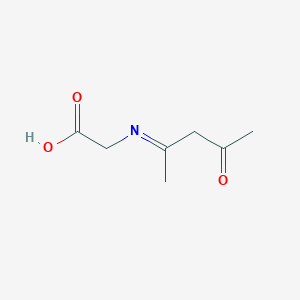
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224282.png)
![8-(4-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13224283.png)
